molecular formula C14H17NO4 B2389726 benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 134038-74-7

benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No. B2389726
M. Wt: 263.293
InChI Key: SYIHXXDNLNXURI-LBPRGKRZSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves organic chemistry reactions, possibly including condensation, substitution, or addition reactions. The exact method would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can be influenced by factors such as the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental methods .

Safety And Hazards

The safety and hazards associated with a compound can be assessed through toxicological studies. This might involve looking at the compound’s effects on cells or organisms, and its potential for causing irritation, sensitization, or other harmful effects .

Future Directions

The potential future directions for research on a compound can depend on many factors, such as its biological activity, its potential uses, and the current state of knowledge about its properties .

properties

IUPAC Name

benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2)15(8-12(9-16)19-14)13(17)18-10-11-6-4-3-5-7-11/h3-7,9,12H,8,10H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIHXXDNLNXURI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(CC(O1)C=O)C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N(C[C@H](O1)C=O)C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

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